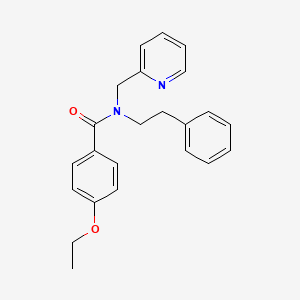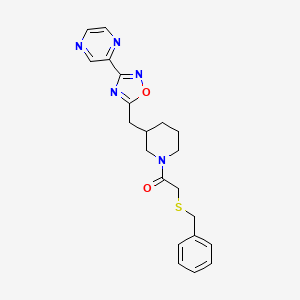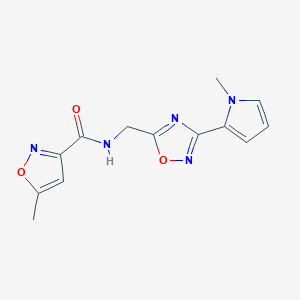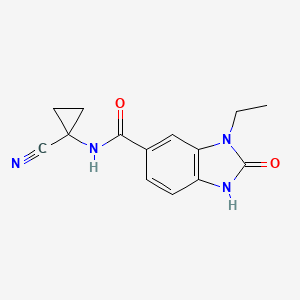![molecular formula C9H9ClF5N B2612998 (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253619-69-9](/img/structure/B2612998.png)
(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, along with difluoro substitution on the ethanamine backbone, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Phenyl Intermediate:
Difluoro Substitution:
Amination: The final step involves the amination of the difluoro intermediate to form the desired ethanamine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoro sites, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and difluoro groups enhance its binding affinity and specificity, leading to modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-2,2-Difluoro-1-phenylethanamine;hydrochloride
- (1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Uniqueness
Compared to similar compounds, (1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride exhibits unique properties due to the specific positioning of the trifluoromethyl group on the phenyl ring. This structural feature enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(1S)-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQLRWXDMRHOJV-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)F)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2612916.png)
![(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2612919.png)

![Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2612921.png)
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-cyclopropylpyridazine](/img/structure/B2612924.png)
![1-Methyl-4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)pyrrolidin-2-one](/img/structure/B2612926.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)
![2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2612932.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2612934.png)

![2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2612937.png)
